molecular formula C26H28N2O B11026406 N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

Cat. No.: B11026406
M. Wt: 384.5 g/mol
InChI Key: VVOHQIIOHYQWPX-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenylethyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinoline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-methyl-1-(2-phenylethyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H28N2O/c1-20-19-26(28(21(2)29)23-13-7-4-8-14-23)24-15-9-10-16-25(24)27(20)18-17-22-11-5-3-6-12-22/h3-16,20,26H,17-19H2,1-2H3

InChI Key

VVOHQIIOHYQWPX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1CCC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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